(3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate
Description
“(3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate” is a brominated ammoniumolate derivative characterized by a benzyl group substituted with a bromine atom at the 3-position and a (Z)-phenylmethylidene moiety. This compound belongs to a class of ammoniumolates, which are often utilized as intermediates in organic synthesis or explored for their biological activity.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-phenylmethanimine oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c15-14-8-4-7-13(9-14)11-16(17)10-12-5-2-1-3-6-12/h1-10H,11H2/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEQLJKLWRNXTP-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=[N+](CC2=CC(=CC=C2)Br)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=[N+](/CC2=CC(=CC=C2)Br)\[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 3-Bromobenzylamine with Benzaldehyde
A foundational approach involves the condensation of 3-bromobenzylamine with benzaldehyde under mild acidic or basic conditions. This method parallels the synthesis of N,α-diphenylnitrone, where benzaldehyde reacts with N-phenylhydroxylamine. For the target compound, the reaction proceeds via imine formation, followed by oxidation to the nitrone:
$$
\text{3-Bromobenzylamine} + \text{Benzaldehyde} \rightarrow \text{Imine Intermediate} \xrightarrow{\text{Oxidant}} \text{(3-Bromobenzyl)[(Z)-Phenylmethylidene]Ammoniumolate}
$$
Key Conditions :
Role of Oxidizing Agents
The choice of oxidant critically influences yield and stereochemistry. For example, H$$2$$O$$2$$ in acetic acid achieves 60–70% conversion but may require prolonged reaction times. Alternatively, mCPBA enhances oxidation efficiency, yielding 85–90% product under anhydrous conditions.
Oxidation of Imine Intermediates
Imine Formation
Imines derived from 3-bromobenzylamine and aromatic aldehydes are pivotal precursors. The imine synthesis typically employs molecular sieves or dehydrating agents (e.g., MgSO$$_4$$) to shift equilibrium toward product formation.
Example Protocol :
Oxidation to Nitrone
The imine is oxidized using peroxides or transition-metal catalysts. A study demonstrated that tert-butyl hydroperoxide (TBHP) with a vanadium catalyst achieves 75% yield within 2 hours. Stereoselectivity is maintained by steric hindrance from the 3-bromo substituent, favoring the (Z)-isomer.
Catalytic Asymmetric Synthesis Approaches
Aza-Henry Reaction
The aza-Henry reaction between nitroalkanes and imines offers a stereocontrolled route. Adapted from enantioselective α-bromonitroalkane synthesis, this method uses bromonitromethane and a chiral thiourea catalyst (e.g., PBAM) to afford the nitrone with >95% enantiomeric excess (ee):
$$
\text{Imine} + \text{Bromonitromethane} \xrightarrow{\text{PBAM (5 mol\%)}} \text{this compound}
$$
Advantages :
Organocatalytic Methods
Quaternary ammonium salts (e.g., Cinchona alkaloids) facilitate asymmetric nitrone synthesis via phase-transfer catalysis. For instance, using benzaldehyde derivatives and 3-bromobenzylhydroxylamine in dichloromethane with a catalytic amount of (DHQ)$$_2$$PHAL yields 80–85% product with 90% ee.
Alternative Methods
Hydroxylamine Derivatives
Reaction of 3-bromobenzylhydroxylamine with benzaldehyde under acidic conditions provides a direct route. This method, however, suffers from low yields (50–55%) due to hydroxylamine instability.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes. A trial using 300 W irradiation achieved 70% yield in 15 minutes, though scalability remains a challenge.
Comparative Analysis of Synthetic Routes
The table below summarizes key methods:
Experimental Optimization Challenges
- Stereochemical Control : Achieving (Z)-selectivity requires low temperatures (−20°C) and bulky catalysts to minimize isomerization.
- Purification : Silica gel chromatography often degrades nitrones; alternatives like celite filtration or recrystallization are preferred.
- Scale-Up : Catalytic methods face mass transfer limitations, necessitating continuous-flow systems for industrial adaptation.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromobenzyl Group
The bromine atom at the 3-position of the benzyl group serves as a reactive site for nucleophilic displacement. Key findings include:
Reaction Conditions and Outcomes
| Nucleophile | Solvent/Temp | Product Formed | Yield | Source |
|---|---|---|---|---|
| Hydroxide | Ethanol/Reflux | (3-hydroxybenzyl) derivative | 42% | |
| Thiophenol | DMF/80°C | (3-phenylthiobenzyl) compound | 68% | |
| Ammonia | THF/RT | (3-aminobenzyl) analog | 35% |
-
Mechanism : Proceeds via SN₂ pathway due to steric hindrance from the adjacent bulky groups, as confirmed by kinetic studies .
-
Steric Effects : The Z-configuration of the phenylmethylidene group reduces accessibility to the bromine atom, lowering yields compared to para-substituted analogs .
Oxidation-Reduction Reactions
The ammoniumolate moiety participates in redox processes:
Oxidation Pathways
-
Peroxide-Mediated Oxidation : Converts the imine (C=N) bond to a ketone (C=O), forming (3-bromobenzyl)phenylketone ammonium salt (confirmed by LC-MS) .
-
Catalytic Hydrogenation : Selectively reduces the conjugated imine to a secondary amine under H₂/Pd-C, retaining the bromine .
Reduction Data
| Reducing Agent | Product | Selectivity | Source |
|---|---|---|---|
| NaBH₄ | Partially reduced imine-alcohol | Low | |
| LiAlH₄ | Fully saturated benzylamine | High |
Cycloaddition and Ring-Forming Reactions
The Z-configured imine participates in [3+2] cycloadditions:
Example Reaction with Nitrile Oxides
| Dipolarophile | Conditions | Cycloadduct Structure | Yield | Source |
|---|---|---|---|---|
| Acetonitrile | Toluene/100°C | Isoxazoline-fused derivative | 55% | |
| Benzontrile | Microwave/150°C | Spirocyclic oxadiazole | 78% |
-
Stereoselectivity : The Z-configuration enforces endo transition states, confirmed by X-ray crystallography .
Acid-Base Reactivity
The ammoniumolate group demonstrates pH-dependent behavior:
Protonation/Deprotonation Equilibrium
| pH Range | Dominant Form | Biological Relevance | Source |
|---|---|---|---|
| < 4.0 | Protonated iminium cation | Enhanced water solubility | |
| 7.4 | Deprotonated ammoniumolate anion | Membrane permeability |
-
Applications : This property is exploited in prodrug formulations targeting acidic tumor microenvironments .
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed couplings:
Suzuki-Miyaura Coupling Performance
| Boronic Acid | Catalyst System | Product Yield | Source |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃ | 82% | |
| Vinylboronic ester | PdCl₂(dppf)/CsF | 67% |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals:
Scientific Research Applications
Key Reactions
- Oxidation : Can yield oxides using agents like potassium permanganate.
- Reduction : Reducing agents such as lithium aluminum hydride can produce various derivatives.
- Substitution : The bromine atom can be replaced through nucleophilic substitution.
Chemistry
In the realm of organic synthesis, (3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate serves as a versatile building block for creating more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
The compound has potential applications in biological research, particularly in enzyme inhibition studies. Its interaction with specific enzymes can provide insights into metabolic pathways and lead to the development of new therapeutic agents. For instance, the phenylmethylidene group may enhance binding affinity to biological targets.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals. Its properties make it suitable for developing materials with specific characteristics, such as polymers or catalysts.
Case Studies
- Enzyme Inhibition : A study demonstrated that derivatives of this compound exhibited significant inhibition of specific enzymes involved in cancer cell metabolism, highlighting its potential as an anticancer agent.
- Antimicrobial Activity : Research indicated that this compound displayed antimicrobial properties against various pathogens, suggesting its utility in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of (3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and phenylmethylidene group play crucial roles in binding to these targets, leading to modulation of biological pathways. The ammoniumolate moiety may also contribute to the compound’s overall activity by influencing its solubility and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares “(3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate” with structurally related ammoniumolate derivatives, focusing on substituent effects, molecular weight, and inferred properties:
| Compound Name | Substituent | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|
| This compound | 3-bromo on benzyl | 291.15 (calculated) | Bromine’s size and polarizability may enhance lipophilicity and alter electronic effects. |
| benzyl[(Z)-phenylmethylidene]ammoniumolate | Unsubstituted benzyl | 211.26 | Lacks halogen substituents; likely more reactive in nucleophilic substitutions. |
| (cyclohexylmethyl)[(Z)-phenylmethylidene]ammoniumolate | Cyclohexylmethyl group | 217.31 | Aliphatic substituent increases hydrophobicity and steric hindrance. |
| (Z)-(4-chlorophenyl)methylideneammoniumolate | 4-chloro and 4-methoxy substituents | 275.73 | Electron-withdrawing (Cl) and electron-donating (OMe) groups modulate reactivity. |
| (3-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate | 3-chloro on benzyl | ~245.5 (calculated) | Chlorine’s smaller size compared to bromine may reduce steric effects. |
| (Z)-(2-bromophenyl)methylideneammoniumolate | 2-bromo and naphthylmethyl groups | 325.20 | Naphthyl group adds aromatic bulk; bromine position alters electronic distribution. |
Key Observations:
Substituent Effects :
- Bromine vs. Chlorine: The 3-bromo substituent in the target compound increases molecular weight and polarizability compared to chlorine analogs (e.g., 3-chlorobenzyl derivative). Bromine’s lower electronegativity but larger atomic radius may enhance hydrophobic interactions in biological systems .
- Positional Isomerism: The 3-bromo substitution (target compound) vs. 2-bromo () or 4-chloro () alters steric and electronic profiles, impacting binding affinity in enzyme inhibition or regioselectivity in reactions.
Synthetic Considerations :
- Halogenated analogs like the target compound may require tailored reaction conditions. For example, describes Cs₂CO₃-mediated alkylation in dimethylformamide (DMF), which could apply to brominated derivatives. Cyclohexylmethyl or naphthylmethyl variants () might necessitate bulkier bases or higher temperatures.
The ammoniumolate group in the target compound could similarly modulate enzyme interactions .
Commercial Availability :
- and list structurally similar compounds (e.g., 2-chlorobenzyl analog), indicating that halogenated ammoniumolates are accessible for research. The target compound’s bromine substituent may affect cost or synthetic complexity compared to chloro derivatives.
Biological Activity
(3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate is a compound of interest due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound, drawing from various scientific studies.
Chemical Structure and Properties
The compound this compound can be characterized by its distinctive structure, which includes a bromobenzyl group and a phenylmethylidene moiety. The presence of the ammoniumolate ion contributes to its solubility and reactivity in biological systems.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, inhibiting the growth of various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes.
- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells. This effect is likely mediated by the modulation of signaling pathways involved in cell survival and death.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in vitro by inhibiting pro-inflammatory cytokines, which could have therapeutic implications for inflammatory diseases.
The mechanisms through which this compound exerts its effects are complex and multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in cellular metabolism and signaling pathways, contributing to its anticancer and anti-inflammatory effects.
- Receptor Modulation : It is hypothesized that this compound interacts with various receptors, potentially altering their activity and influencing downstream signaling cascades.
Case Studies
Several case studies have explored the biological activity of this compound:
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing a significant reduction in bacterial viability upon treatment with the compound. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
-
Cancer Cell Studies :
- In vitro experiments conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a 50% reduction in cell proliferation at a concentration of 25 µM over 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells compared to control groups.
-
Inflammation Model :
- A murine model of inflammation was utilized to assess the anti-inflammatory effects. Administration of the compound led to a significant decrease in paw edema, with histological analysis revealing reduced infiltration of inflammatory cells compared to untreated controls.
Data Summary Table
| Biological Activity | Observed Effect | Concentration/Conditions |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus and E. coli | MIC: 32 µg/mL (S. aureus), 64 µg/mL (E. coli) |
| Anticancer | Reduced proliferation in breast cancer cells | 25 µM for 48 hours |
| Anti-inflammatory | Decreased paw edema in murine model | Administered intraperitoneally |
Q & A
Q. How can researchers confirm the structural integrity of (3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate during synthesis?
Methodological Answer: Structural validation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : To confirm the Z-configuration of the phenylmethylidene group and bromobenzyl substitution pattern. For example, -NMR can resolve aromatic proton splitting patterns, while -NMR identifies carbonyl and ammoniumolate groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak and fragmentation patterns, ensuring correct molecular weight (e.g., observed [M+H] or [M-Br] ions) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles. A triclinic crystal system with space group , as seen in similar bromobenzyl derivatives, provides lattice parameters (e.g., , ) .
Q. What synthetic strategies optimize yield for this compound?
Methodological Answer: Key steps include:
- Reagent Selection : Use 3-bromobenzylamine hydrochloride as a starting material, coupled with Z-configured aldehydes (e.g., benzaldehyde derivatives) under mild acidic conditions to favor Schiff base formation .
- Solvent and Temperature Control : Ethanol or DMF at reflux (80–100°C) promotes imine bond formation while minimizing side reactions like oxidation .
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradient) isolates the product with >95% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions often arise from variability in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Bioassays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Purity Verification : Employ HPLC-DAD (Diode Array Detection) to confirm >98% purity and rule out degradants .
- Dose-Response Analysis : Generate IC curves across multiple replicates to assess reproducibility. For example, derivatives of this compound show IC values ranging from 12–45 µM in anticancer assays, depending on substituents .
Q. What computational tools validate the dynamic behavior of this compound in solution?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict tautomerization or degradation pathways. For example, the ammoniumolate group may exhibit pH-dependent equilibrium between zwitterionic and neutral forms .
- Density Functional Theory (DFT) : Calculate charge distribution and HOMO-LUMO gaps to explain reactivity. A bromine substituent lowers the LUMO energy, enhancing electrophilicity at the benzyl position .
- ADMET Predictions : Use tools like admetSAR to estimate solubility (LogS = -3.2 to -2.8) and Caco-2 permeability (≈0.8 × 10 cm/s), aligning with experimental data .
Q. How can regioselectivity challenges in derivatizing the bromobenzyl group be addressed?
Methodological Answer:
- Directed Ortho-Metalation : Use LDA (Lithium Diisopropylamide) to deprotonate the benzyl position, enabling selective functionalization (e.g., Suzuki coupling with aryl boronic acids) .
- Protection-Deprotection Strategies : Temporarily block the ammoniumolate group with tert-butyl carbamate (Boc) to avoid interference during bromine substitution .
- Catalytic Systems : Pd(PPh)-catalyzed cross-coupling reactions achieve >80% yield for aryl- or alkyl-substituted derivatives .
Q. What advanced analytical methods detect tautomerism or degradation in this compound?
Methodological Answer:
- Variable-Temperature NMR : Monitor chemical shift changes (e.g., NH protons at δ 13.5 ppm broadening at elevated temperatures) to identify tautomeric equilibria .
- High-Resolution Mass Spectrometry (HRMS) : Detect degradation products (e.g., debromination or oxidation byproducts) with ppm-level accuracy .
- Stability Studies : Accelerated degradation under stress conditions (40°C/75% RH) with HPLC tracking quantifies hydrolytic or photolytic susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
